2-Methylidenebutan-1-ol

Description

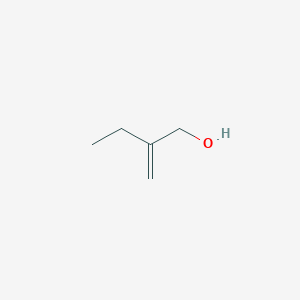

2-Methylidenebutan-1-ol (CAS 4435-54-5) is an unsaturated alcohol characterized by a carbon-carbon double bond and a hydroxyl (-OH) group. Its molecular formula is C₅H₁₀O, with a molecular weight of 86.13 g/mol . Key physical properties include:

- Boiling point: 135.1°C at 760 mmHg

- Density: 0.832 g/cm³

- Flash point: 45.7°C

- Vapor pressure: 3.38 mmHg at 25°C .

Structurally, the compound features a methylidene group (CH₂=) at the second carbon of a butanol chain, making it reactive in addition and polymerization reactions. It is typically a colorless liquid with solubility in organic solvents, reflecting hydrophobic tendencies . Safety precautions emphasize avoiding heat, sparks, and open flames due to its flammability (flash point < 46°C) and require PPE such as gloves and eye protection during handling .

Properties

IUPAC Name |

2-methylidenebutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLUVCHKXQJGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylidenebutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylidenebut-1-ene. This process includes the addition of borane (BH3) to the double bond of 2-methylidenebut-1-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH2=C(CH3)CH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2B(OH)2} ] [ \text{CH3CH2CH2CH2B(OH)2} + \text{H2O2/NaOH} \rightarrow \text{CH3CH2CH2CH2OH} ]

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 2-methylidenebutanal. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 2-methylidenebutanoic acid.

Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: 2-Methylidenebutanoic acid

Reduction: 2-Methylbutan-1-ol

Substitution: Various alkyl halides depending on the substituent

Scientific Research Applications

2-Methylidenebutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methylidenebutan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methylidene group can participate in electrophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Methylidenebutan-1-ol with structurally related alcohols:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|---|---|

| This compound | 4435-54-5 | C₅H₁₀O | 86.13 | 135.1 | 0.832 | 45.7 | Unsaturated (CH₂= group) |

| 3-Methylbutan-1-ol | 123-51-3 | C₅H₁₂O | 88.15 | 132–136 | 0.809 | 43 | Branched primary alcohol |

| 2,3-Dimethyl-1-butanol | 19550-30-2 | C₆H₁₄O | 102.17 | Not reported | Not reported | Not reported | Two methyl branches on C2 and C3 |

| Propan-1-ol | 71-23-8 | C₃H₈O | 60.10 | 97 | 0.803 | 22 | Straight-chain primary alcohol |

Key Observations :

- Unsaturation vs. Saturation : The presence of the double bond in this compound reduces its molecular symmetry and increases reactivity compared to saturated analogs like 3-methylbutan-1-ol .

- Boiling Points : this compound’s boiling point (~135°C) is similar to 3-methylbutan-1-ol (132–136°C) due to comparable molecular weights, but higher than propan-1-ol (97°C) due to increased chain length .

- Flammability : this compound’s flash point (45.7°C) is slightly higher than 3-methylbutan-1-ol (43°C) but significantly safer than propan-1-ol (22°C), which is highly flammable .

Reactivity and Stability

- This compound: The double bond enables participation in Diels-Alder reactions and polymerization.

- 3-Methylbutan-1-ol : A saturated alcohol with typical nucleophilic reactivity (e.g., esterification). Stable under standard storage conditions but incompatible with strong acids .

- 2,3-Dimethyl-1-butanol: Increased branching may sterically hinder reactions compared to linear analogs. No specific instability data are reported in the provided evidence .

Biological Activity

2-Methylidenebutan-1-ol, a compound belonging to the class of primary alcohols, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 86.14 g/mol. Its structure features a hydroxyl group (-OH) attached to a branched carbon chain, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Bacillus subtilis (Gram+) | 15 | 1 |

| Escherichia coli (Gram-) | 12 | 1 |

| Candida albicans (Fungi) | 14 | 1 |

The antimicrobial activity was evaluated using the agar diffusion method, where the compound was tested at a concentration of 1 mg/mL against standard microbial strains .

2. Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited a substantial ability to scavenge free radicals, contributing to its potential health benefits.

| Sample | % Inhibition | IC50 (µg/mL) |

|---|---|---|

| This compound | 68 | 25 |

| Ascorbic Acid (Control) | 92 | 10 |

The IC50 value signifies the concentration required to inhibit 50% of the DPPH radicals, showcasing that while effective, it is less potent than ascorbic acid .

3. Cytotoxicity

Cytotoxic effects were evaluated on various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The findings suggest that this compound has selective cytotoxicity towards certain cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 30 |

| MCF-7 | 40 |

| HeLa | 25 |

The HeLa cell line showed the highest sensitivity with an IC50 value of 25 µg/mL, indicating potential for therapeutic applications in cancer treatment .

Case Study: Impact on Rice Seedlings

A comparative study assessed the effects of volatile pollutants, including this compound, on rice seedlings (Oryza sativa). The study found that exposure to this compound influenced growth parameters and antioxidant enzyme activities.

Key Findings:

- Reduced seedling height by approximately 20% at high concentrations.

- Increased activity of superoxide dismutase (SOD) and catalase (CAT), indicating a stress response.

These results highlight the dual role of the compound as both a pollutant and a stressor in plant biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.